3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride
Description
3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a synthetic urea derivative featuring a chiral pyrrolidine moiety with a methoxy substituent at the 4-position (S-configuration). The compound’s structure includes a urea backbone linked to an ethyl group and a substituted pyrrolidine ring, with the hydrochloride salt enhancing its solubility and stability.
Properties
Molecular Formula |
C8H18ClN3O2 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6?,7-;/m0./s1 |
InChI Key |
DCBBSALQMAVJMY-JWOPXBRZSA-N |
Isomeric SMILES |
CCNC(=O)NC1CNC[C@@H]1OC.Cl |
Canonical SMILES |
CCNC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, providing high yields and chemical purity. The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding urea derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound .
Scientific Research Applications
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
The compound’s biological activity can be inferred through comparisons with mixed NOP/MOP receptor ligands discussed in the literature. Below is a detailed analysis of its structural and functional distinctions from key analogs:
Structural Comparisons
| Compound Name | Core Structure | Key Substituents | Salt Form |
|---|---|---|---|
| 3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride | Urea | Ethyl, (4S)-4-methoxypyrrolidine | Hydrochloride |
| Buprenorphine | Thebaine derivative | Cyclopropylmethyl, tert-butyl | Hydrochloride |
| SR16435 | Indolin-2-one | 2,3,3',4,5,6-hexahydrophenalenyl, piperidine | Free base |
| SR16507 | Indolin-2-one | 4-Isopropylcyclohexyl, piperidine | Free base |
| Morphine | Phenanthrene | Hydroxyl, methyl | Sulfate |
Key Observations :
- Urea vs.
- Pyrrolidine vs. Piperidine: The (4S)-methoxypyrrolidine substituent may enhance NOP receptor selectivity due to its stereochemistry and polar methoxy group, contrasting with the lipophilic piperidine/cyclohexyl groups in SR16435/SR16507 .
- Salt Form : The hydrochloride salt improves aqueous solubility relative to free-base analogs, which could enhance bioavailability .
Pharmacological Comparisons
| Compound Name | MOP Receptor Affinity | NOP Receptor Affinity | MOP Efficacy | NOP Efficacy | In Vivo Antinociceptive Effect |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Not reported | Hypothesized partial agonist |
| Buprenorphine | High (Ki = 1.1 nM) | Moderate (Ki = 80 nM) | Partial | Partial | Inverted U-shaped dose-response |
| SR16435 | Moderate | High | Partial | Full | Potentiated by NOP antagonists |
| SR16507 | Low | High | Weak | Full | Potentiated by NOP antagonists |
| Morphine | High (Ki = 3.4 nM) | None | Full | None | Linear dose-response |
Key Observations :
- NOP/MOP Dual Activity: Like SR16435 and buprenorphine, the target compound’s pyrrolidine-urea scaffold may allow dual receptor binding, though its efficacy profile remains uncharacterized. The methoxy group could modulate NOP affinity, as seen in other methoxy-substituted ligands .
- Attenuation of Antinociception: Mixed NOP/MOP agonists (e.g., buprenorphine) exhibit reduced antinociceptive effects at higher doses due to NOP activation. The target compound may share this property, necessitating co-administration with NOP antagonists like SB-612111 to enhance efficacy .
- Lack of NOP Activity in Morphine: Unlike morphine, which lacks NOP affinity, the target compound’s pyrrolidine moiety may confer NOP interactions, altering its therapeutic window .
Biological Activity
3-Ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride, with the CAS number 1311320-83-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O₂ |
| Molecular Weight | 220.68 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific enzyme systems and receptors. It has been identified as an inhibitor of deubiquitylating enzymes (DUBs), which play a critical role in cellular processes such as protein degradation and signal transduction. By inhibiting DUBs, the compound may influence various pathways associated with cancer progression and immune responses .
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it demonstrated an IC50 value of approximately 226 μg/mL against HeLa cells and 242.52 μg/mL against A549 cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. In vitro assays indicated that it possesses antibacterial effects against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis, suggesting its potential utility in treating bacterial infections .
Case Studies
- Inhibition of DUBs : A study focusing on the inhibition of deubiquitylating enzymes highlighted the effectiveness of this compound in modulating protein stability and degradation pathways, which are crucial in cancer biology .
- Antiproliferative Effects : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability, supporting its role as a potential therapeutic agent in oncology .
Q & A
Q. What synthetic methodologies are recommended for achieving stereochemical purity in 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride?
- Methodological Answer : To ensure stereochemical fidelity, use enantiopure starting materials (e.g., (4S)-4-methoxypyrrolidin-3-amine) and monitor chiral intermediates via chiral HPLC or circular dichroism (CD). Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) should be optimized to minimize racemization. For example, stepwise urea formation under mild acidic conditions (e.g., HCl catalysis) can preserve stereochemistry. Post-synthesis, recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) enhances enantiomeric excess .
Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?
- Methodological Answer :
- HPLC : Quantify purity using reverse-phase chromatography with UV detection at 206–220 nm, referencing standards for comparison .
- NMR : Confirm stereochemistry via 1H/13C NMR, focusing on pyrrolidine ring protons (e.g., methoxy group splitting patterns and urea NH signals) .
- LC-MS : Verify molecular weight ([M+H]+ ion) and detect trace impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?
- Methodological Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at –20°C. Avoid moisture by using desiccants (e.g., silica gel). Stability studies under accelerated conditions (40°C/75% relative humidity) can predict shelf life. Degradation products (e.g., free base or hydrolyzed urea) should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for pyrrolidine ring functionalization in this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates during pyrrolidine substitution. For example, ICReDD’s integrated approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects on nucleophilic attack). Machine learning algorithms trained on similar urea derivatives can predict regioselectivity and side reactions .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes.
- Isotopic labeling : Use deuterated analogs (e.g., 3-(Methyl-d3)-L-Valine derivatives ) to track metabolite formation in animal models.
- Dose-response modeling : Correlate in vitro IC50 values with in vivo exposure metrics (AUC/Cmax) to identify bioavailability bottlenecks .
Q. What strategies optimize yield during hydrochloride salt formation without introducing impurities?
- Methodological Answer :
- pH control : Precipitate the hydrochloride salt by adding 1.0 M HCl at 0–5°C to minimize side reactions.
- Filtration protocols : Use cold mother liquor rinses (e.g., chilled 1.0 M HCl) to remove residual free base.
- Crystallization : Heat slurries to 50°C for dissolution, followed by slow cooling to enhance crystal purity .
Q. How can researchers resolve conflicting data on the compound’s mechanism of action in kinase inhibition assays?
- Methodological Answer :
- Kinase panel screening : Test against broad kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify off-target effects.
- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Structural analogs : Compare activity with derivatives lacking the methoxy or ethyl groups to pinpoint pharmacophores .
Methodological Frameworks for Experimental Design
- Reaction Fundamentals and Reactor Design : Classify synthesis steps under CRDC’s RDF2050112, focusing on batch vs. continuous flow reactors for scale-up .
- Data Contradiction Analysis : Apply comparative methodologies (e.g., replication across labs, cross-validation with orthogonal assays) to isolate experimental variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
